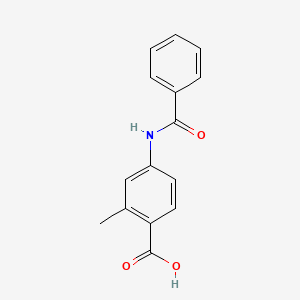

4-Benzamido-2-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

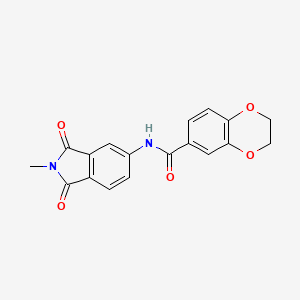

4-Benzamido-2-methylbenzoic acid, also known as BAMBA, is a white crystalline powder. It has a molecular weight of 255.27 and its IUPAC name is 4-(benzoylamino)-2-methylbenzoic acid .

Synthesis Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13NO3/c1-10-9-12(7-8-13(10)15(18)19)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)(H,18,19) .Chemical Reactions Analysis

The synthesis of this compound involves a series of chemical reactions starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .Physical And Chemical Properties Analysis

This compound is a white crystalline powder. It has a molecular weight of 255.27 . The compound is stored at room temperature .Applications De Recherche Scientifique

1. Molecular Structure and Interactions

Research on the crystal structures of compounds closely related to 4-Benzamido-2-methylbenzoic acid provides insights into their molecular configurations and interaction patterns. For instance, a study on Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate revealed the formation of a three-dimensional framework structure through a combination of hydrogen bonds and aromatic π-π interactions, emphasizing the importance of molecular interactions in determining the crystal packing and stability of such compounds (Kranjc, Kočevar, & Perdih, 2011).

Chemical Reactivity and Transformation

2. Catalytic Hydrogenation

A study focused on the catalytic hydrogenation of 4-methylbenzoic acid to 4-methylcyclohexyl carboxylic acids demonstrates the potential of this compound and related compounds in chemical transformations. The research showed a high conversion rate and selectivity, highlighting the efficiency of certain catalysts in driving specific chemical reactions, which could be relevant for industrial applications or synthesis of complex molecules (Bin, 2010).

Material Science and Nanotechnology

3. Photocatalytic Degradation

Investigations into the photocatalytic effects of certain materials on the degradation of compounds like 4-methylbenzoic acid shed light on potential applications in environmental remediation or material science. For example, a study on the photocatalytic degradation of 4-methylbenzoic acid using ZnO–SnO2/nano-clinoptilolite systems under UV irradiation provided valuable insights into optimizing parameters for efficient degradation, opening pathways for environmental applications (Khodami & Nezamzadeh-Ejhieh, 2015).

Chemical Synthesis and Medicinal Chemistry

4. Synthesis of Complex Molecules

The synthesis of complex molecules starting from benzoic acid derivatives, like 4-methylbenzoic acid, highlights the role of such compounds in the construction of potentially bioactive structures. Research on synthesizing novel benzamide compounds from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid, followed by evaluations of their antioxidant and antibacterial activities, exemplifies the potential of this compound derivatives in medicinal chemistry and drug design (Yakan et al., 2020).

5. Anticancer Research

The exploration of novel anticancer agents also sees the utilization of benzoic acid derivatives. A study on the synthesis and anticancer evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, starting from 2-(4-methylphenyl)acetic acid, underscores the significance of such compounds in developing new therapeutics (Ravinaik et al., 2021).

Safety and Hazards

The safety information for 4-Benzamido-2-methylbenzoic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, avoiding release to the environment, and wearing protective gloves .

Orientations Futures

Mécanisme D'action

Target of Action

Benzamides, a significant class of amide compounds, have been widely used in various industries and have shown potential in drug discovery . They have been used in the treatment of various conditions such as cancer, hypercholesterolemia, and juvenile hyperactivity .

Mode of Action

It’s known that benzamides interact with their targets through various mechanisms, including antioxidant activity, free radical scavenging, and metal chelating activity .

Biochemical Pathways

Benzamides have been shown to exhibit antioxidant activity, free radical scavenging, and metal chelating activity . These activities suggest that the compound may interact with biochemical pathways related to oxidative stress and metal ion homeostasis.

Result of Action

Some benzamides have shown effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Propriétés

IUPAC Name |

4-benzamido-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-10-9-12(7-8-13(10)15(18)19)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTQIHPWOLNVOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(Dimethylamino)propyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2451663.png)

![7-[(Benzyloxy)methyl]-4-(5-bromo-2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2451664.png)

![9-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B2451666.png)

![[2-(4-Ethoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B2451671.png)

![1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride](/img/structure/B2451672.png)

![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![1-[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2451675.png)

![2-Chloro-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2451679.png)